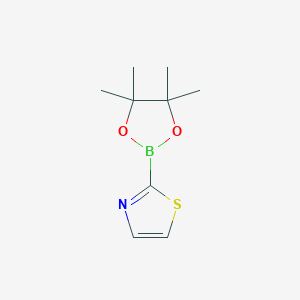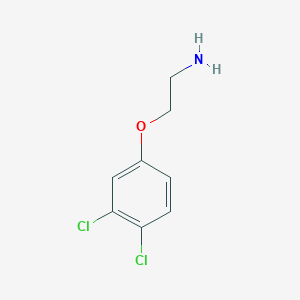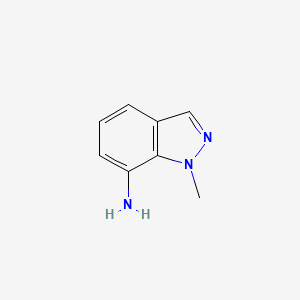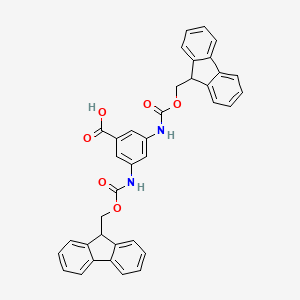
6-Bromo-4-fluoroisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-fluoroisoindoline is a useful research compound. Its molecular formula is C8H7BrFN and its molecular weight is 216.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
6-Bromo-4-fluoroisoindoline derivatives have shown potential in herbicidal applications. Specifically, compounds like 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione have demonstrated effective herbicidal activities. These compounds, designed through molecular docking studies, were found to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in plant metabolism, suggesting their use as novel PPO inhibitors for weed control (Gao et al., 2019).
Antibacterial Properties
Compounds related to this compound have been studied for their antibacterial properties. For instance, derivatives like 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have shown significant activity against various Gram-positive and Gram-negative bacteria, including quinolone-resistant strains. These findings highlight the potential of such compounds in the development of new antibacterial agents (Hayashi et al., 2002).
Synthesis of Antimicrobial Compounds
This compound has been utilized in the synthesis of various antimicrobial compounds. The halogenated quinoline building blocks, derived from this compound, are crucial in the discovery of new antimicrobials. The synthetic methodologies developed for these compounds provide valuable tools for the synthesis of diverse antimicrobial agents (Flagstad et al., 2014).
Photomediated Gene Activation
In the field of genetics, derivatives of this compound have been explored for photo-mediated gene activation. A compound like 6-bromo-4-diazomethyl-7-hydroxycoumarin, which can form covalent bonds with RNA, has been used to control gene expression in zebrafish embryos. This technique offers an alternative to traditional gene knockdown methods and highlights the utility of this compound derivatives in advanced genetic research (Ando et al., 2001).
Development of Novel Pharmaceuticals
The chemical structure and reactivity of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in developing new drugs, particularly in the fields of oncology and infectious diseases, showcasing its versatility in medicinal chemistry (Nishimura & Saitoh, 2016).
Safety and Hazards
6-Bromo-4-fluoroisoindoline is labeled with the GHS07 symbol, indicating that it can cause harm. The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJUKIHIUSKTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595288 |
Source


|
| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689214-92-4 |
Source


|
| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
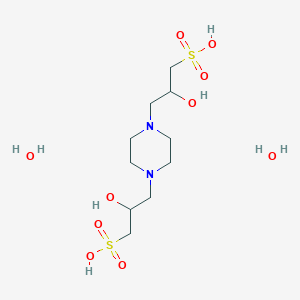
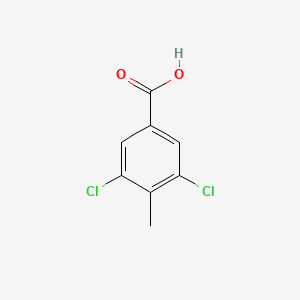
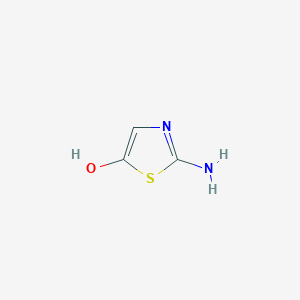
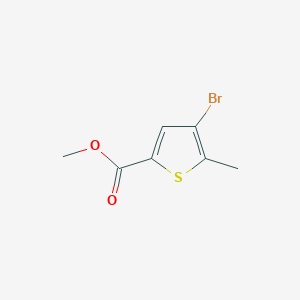
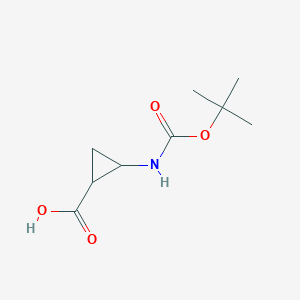
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

